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molecular formula C5H10FNO B8640656 6-Fluoro-1,4-oxazepane

6-Fluoro-1,4-oxazepane

Cat. No. B8640656
M. Wt: 119.14 g/mol
InChI Key: NJTSFYYLJREPBC-UHFFFAOYSA-N
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Patent
US06924278B2

Procedure details

The crude mixture (2.2 g) obtained by the previous procedure, which contained mainly (3R)-4-benzyl-3-fluoromethylmorpholine and 4-benzyl-6-fluoroperhydro-1,4-oxazepine, was dissolved in methanol (50 ml). The solution was hydrogenated in the presence of 10% palladium-carbon (200 mg) at room temperature. After 1 hour of stirring, palladium-carbon was removed by filtration and the filtrate was evaporated under reduced pressure. The two isomers were separated by column chromatography using 2% of methanol in dichloromethane as an eluent to give (3R)-3-fluoromethylmorpholine and 6-fluoroperhydro-1,4-oxazepine (the former was less polar). The products were converted to their hydrochloride as a conventional manner using 4N hydrogen chloride in ethyl acetate, respectively.
[Compound]
Name
crude mixture
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-benzyl-6-fluoroperhydro-1,4-oxazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
palladium-carbon
Quantity
200 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][O:11][CH2:10][C@@H:9]1[CH2:14][F:15])C1C=CC=CC=1.C([N:23]1[CH2:29][CH:28]([F:30])[CH2:27][O:26][CH2:25][CH2:24]1)C1C=CC=CC=1>CO.[C].[Pd]>[F:15][CH2:14][C@H:9]1[CH2:10][O:11][CH2:12][CH2:13][NH:8]1.[F:30][CH:28]1[CH2:27][O:26][CH2:25][CH2:24][NH:23][CH2:29]1 |f:3.4|

Inputs

Step One
Name
crude mixture
Quantity
2.2 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1[C@H](COCC1)CF
Step Three
Name
4-benzyl-6-fluoroperhydro-1,4-oxazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCOCC(C1)F
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Five
Name
palladium-carbon
Quantity
200 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
After 1 hour of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
palladium-carbon was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The two isomers were separated by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC[C@@H]1NCCOC1
Name
Type
product
Smiles
FC1CNCCOC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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